molecular formula C16H25N3O2 B13992860 Tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B13992860
M. Wt: 291.39 g/mol
InChI Key: QGMUPLQDJNTZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a tert-butyl ester and an amino-methylpyridine group, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and piperidine.

    Formation of Intermediate: The 4-methylpyridine is first nitrated to form 6-nitro-4-methylpyridine. This intermediate is then reduced to 6-amino-4-methylpyridine.

    Coupling Reaction: The 6-amino-4-methylpyridine is then coupled with tert-butyl 4-piperidinecarboxylate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding pockets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-(6-amino-4-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-9-14(17)18-10-13(11)12-5-7-19(8-6-12)15(20)21-16(2,3)4/h9-10,12H,5-8H2,1-4H3,(H2,17,18)

InChI Key

QGMUPLQDJNTZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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